Biotin pathway research often suffers from the complexity of multi-enzyme upstream synthesis from pimelic acid, complicating strain engineering and enzyme inhibition studies. 8-Amino-7-oxononanoic acid (KAPA) provides a direct substrate for the rate-limiting BioA transaminase, allowing precise control.
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8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the conserved biosynthetic pathway of biotin (Vitamin B7).[1][2] It is formed via the decarboxylative condensation of L-alanine with an activated form of pimelic acid, a reaction catalyzed by the enzyme 8-amino-7-oxononanoate synthase (BioF).[1][3] As the direct precursor to 7,8-diaminononanoic acid (DAPA), this compound represents a critical control point for researchers and manufacturers developing enzymatic or chemoenzymatic routes for producing biotin and its derivatives.[4]
Selecting the correct biotin precursor is critical for synthesis efficiency, as intermediates are not functionally interchangeable. Starting a synthesis with an earlier-stage precursor like pimelic acid necessitates multiple enzymatic steps (e.g., activation to pimeloyl-CoA or pimeloyl-ACP, followed by condensation via BioF) just to produce 8-amino-7-oxononanoic acid, adding process complexity and potential yield loss.[5][6] Conversely, choosing a later-stage intermediate like dethiobiotin bypasses the crucial BioA-catalyzed transamination step, forfeiting a key control point for pathway engineering and optimization.[4] Procuring 8-amino-7-oxononanoic acid provides direct access to the substrate for the BioA enzyme, isolating a specific, rate-limiting conversion step for study or production without the upstream complications of pimelate metabolism.[4]
Racemic or opposite enantiomer shifts DAPA AT kinetics between substrate and inhibitor.
pH-dependent racemization (t½ 1–8 h) may compromise enantiomeric integrity over assay time.
Desmethyl-KAPA and other analogs exhibit differing inhibitory profiles, precluding direct substitution.
8-Amino-7-oxononanoic acid (AON) is the direct and required substrate for the enzyme 7,8-diaminopelargonic acid (DAPA) synthase (BioA), which catalyzes the subsequent step in the biotin pathway.[4][7] Attempts to bypass this intermediate by starting with earlier precursors, such as pimelic acid, depend entirely on the successful in-situ enzymatic conversion to AON by 8-amino-7-oxononanoate synthase (BioF).[1] Studies on recombinant E. coli have shown that even with overexpression of the biotin operon, the conversion of AON to DAPA can be a rate-limiting step, leading to accumulation of AON and limiting the final yield of dethiobiotin and biotin.[4] Using AON directly as the starting material de-risks the entire upstream synthesis pathway from pimelate.
| Evidence Dimension | Precursor Position in Pathway |
| Target Compound Data | Direct substrate for the rate-limiting BioA transaminase step, isolating this reaction. |
| Comparator Or Baseline | Pimelic Acid: Requires at least two prior enzymatic steps (activation and condensation) to be converted to the target compound before the BioA step can occur. |
| Quantified Difference | Eliminates 2+ upstream enzymatic conversion steps required when using pimelic acid. |
| Conditions | In vivo or in vitro enzymatic synthesis of dethiobiotin or biotin. |
Procuring this specific intermediate allows researchers to directly supply the rate-limiting step in biotin synthesis, avoiding upstream inefficiencies and bottlenecks.
The use of 8-amino-7-oxononanoic acid is essential for the chemical complementation of biotin auxotrophs, specifically those with a non-functional BioF enzyme (ΔbioF). In studies of M. smegmatis, ΔbioF mutants were unable to grow in biotin-free medium, but growth could be fully restored by supplementation with 8-amino-7-oxononanoic acid (AON/KAPA).[7] In contrast, these ΔbioF mutants could not be rescued by earlier precursors like pimelic acid. This demonstrates that AON is membrane-permeable and can be directly utilized by the downstream enzymes (BioA, BioD, BioB) of the biotin synthesis pathway.[7] This makes it an indispensable tool for dissecting the pathway and studying the function and kinetics of the enzymes downstream of its formation.
| Evidence Dimension | Rescue of ΔbioF Mutant Growth |
| Target Compound Data | Supplementation with 8-amino-7-oxononanoic acid restores growth to M. smegmatis ΔbioF mutants. |
| Comparator Or Baseline | Pimelic Acid: Cannot rescue growth in ΔbioF mutants as the enzyme to convert it to AON is absent. |
| Quantified Difference | Qualitative difference between growth and no growth. |
| Conditions | In vivo culture of M. smegmatis ΔbioF in biotin-free 7H9 medium. |
For researchers studying biotin metabolism or engineering microbes, this compound is the only choice to specifically bypass the BioF enzyme and investigate the subsequent pathway steps.
As the direct input for the BioA transaminase, which is often a rate-limiting step, this compound is ideal for optimizing microbial strains for enhanced dethiobiotin production. By feeding 8-amino-7-oxononanoic acid directly, researchers can focus on overcoming the BioA bottleneck without needing to engineer the more complex upstream pathway from pimelic acid.[4]
This compound is an essential tool for studying the kinetics and mechanisms of the downstream enzymes BioA (DAPA synthase) and BioD (dethiobiotin synthase). It allows for the in vitro or in vivo isolation of these specific enzymatic reactions, as demonstrated by its ability to rescue growth in bioF-deficient bacterial mutants where earlier precursors fail.[7]
In assays targeting the BioA or BioD enzymes for antimicrobial or herbicide discovery, 8-amino-7-oxononanoic acid serves as the necessary substrate. Using it directly ensures that any observed inhibition is specific to the targeted downstream enzymes and not due to effects on the upstream BioF synthase.[3]